molecular formula C24H22BrClN2O2 B12452974 2-bromo-4-(2-chlorobenzyl)-6-[(E)-{[2-(morpholin-4-yl)phenyl]imino}methyl]phenol

2-bromo-4-(2-chlorobenzyl)-6-[(E)-{[2-(morpholin-4-yl)phenyl]imino}methyl]phenol

Cat. No.: B12452974
M. Wt: 485.8 g/mol
InChI Key: BLSXUIXQCHUJSF-UHFFFAOYSA-N
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Description

2-bromo-4-(2-chlorobenzyl)-6-[(E)-{[2-(morpholin-4-yl)phenyl]imino}methyl]phenol is a complex organic compound with potential applications in various scientific fields. This compound features a bromine atom, a chlorobenzyl group, and a morpholinylphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-(2-chlorobenzyl)-6-[(E)-{[2-(morpholin-4-yl)phenyl]imino}methyl]phenol typically involves multiple steps, including the formation of intermediate compoundsThe final step often involves the formation of the imino group through a condensation reaction with morpholine .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-(2-chlorobenzyl)-6-[(E)-{[2-(morpholin-4-yl)phenyl]imino}methyl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different halogen atoms .

Scientific Research Applications

2-bromo-4-(2-chlorobenzyl)-6-[(E)-{[2-(morpholin-4-yl)phenyl]imino}methyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-4-(2-chlorobenzyl)-6-[(E)-{[2-(morpholin-4-yl)phenyl]imino}methyl]phenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other brominated and chlorinated phenols, as well as compounds with morpholine groups. Examples include:

Uniqueness

What sets 2-bromo-4-(2-chlorobenzyl)-6-[(E)-{[2-(morpholin-4-yl)phenyl]imino}methyl]phenol apart is its unique combination of functional groups, which may confer specific biological activities or chemical reactivity not found in similar compounds.

Properties

Molecular Formula

C24H22BrClN2O2

Molecular Weight

485.8 g/mol

IUPAC Name

2-bromo-4-[(2-chlorophenyl)methyl]-6-[(2-morpholin-4-ylphenyl)iminomethyl]phenol

InChI

InChI=1S/C24H22BrClN2O2/c25-20-15-17(13-18-5-1-2-6-21(18)26)14-19(24(20)29)16-27-22-7-3-4-8-23(22)28-9-11-30-12-10-28/h1-8,14-16,29H,9-13H2

InChI Key

BLSXUIXQCHUJSF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=CC=C2N=CC3=C(C(=CC(=C3)CC4=CC=CC=C4Cl)Br)O

Origin of Product

United States

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